molecular formula C13H22N2O5 B15323581 2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B15323581
M. Wt: 286.32 g/mol
InChI Key: KYVNFYYVBQLTTA-UHFFFAOYSA-N
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Description

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[34]octane-2,8-dicarboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of functional groups: The tert-butyl, methyl, amino, and oxa groups are introduced through various substitution reactions. These reactions may require specific reagents and catalysts to achieve the desired functionalization.

    Final purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: Similar spiro structure but with different functional groups and ring sizes.

    2-tert-butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate: Similar structure but with an oxo group instead of an amino group.

Uniqueness

2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[34]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C13H22N2O5

Molecular Weight

286.32 g/mol

IUPAC Name

2-O-tert-butyl 8-O-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

InChI

InChI=1S/C13H22N2O5/c1-12(2,3)20-11(17)15-6-13(7-15)9(10(16)18-4)8(14)5-19-13/h8-9H,5-7,14H2,1-4H3

InChI Key

KYVNFYYVBQLTTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(C(CO2)N)C(=O)OC

Origin of Product

United States

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